1-N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride
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Overview
Description
1-N-(1benzofuro[3,2-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The compound’s unique structure makes it a valuable candidate for drug discovery and various scientific research applications.
Preparation Methods
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-N-(1benzofuro[3,2-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions: Typical reagents include sodium ethoxide, potassium carbonate, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-N-(1benzofuro[3,2-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-N-(1benzofuro[3,2-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective multi-targeted tyrosine kinase inhibitor, suppressing proteins such as c-MET, c-RET, and mutant forms of c-KIT, PDGFR, and FLT3. Additionally, it may inhibit Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-N-(1benzofuro[3,2-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride include:
Benzofuro[3,2-d]pyrimidin-4-ylthioacetic acid: Known for its biochemical applications.
3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives: Used in various synthetic and biological studies.
4-aryl benzofuro[3,2-d]pyrimidines: Investigated for their biological activities.
The uniqueness of 1-N-(1benzofuro[3,2-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride lies in its specific structure and the broad spectrum of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O.ClH/c1-22(2)13-9-7-12(8-10-13)21-18-17-16(19-11-20-18)14-5-3-4-6-15(14)23-17;/h3-11H,1-2H3,(H,19,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSVVJQWJOOUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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